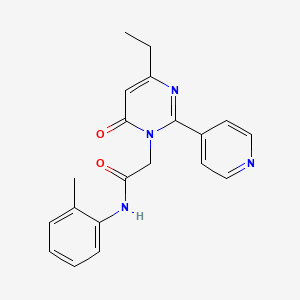

2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(o-tolyl)acetamide

Description

2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(4-ethyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-3-16-12-19(26)24(20(22-16)15-8-10-21-11-9-15)13-18(25)23-17-7-5-4-6-14(17)2/h4-12H,3,13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMINQLVEDYMIGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters and Amidines

A widely used method involves reacting ethyl acetoacetate (for the C4 ethyl group) with pyridin-4-ylamidine to form the pyrimidinone skeleton.

Procedure :

- Step 1 : Ethyl acetoacetate (1.0 equiv) and pyridin-4-ylamidine (1.2 equiv) are refluxed in ethanol with catalytic acetic acid (5 mol%) for 12 hours.

- Step 2 : The intermediate undergoes acid-catalyzed cyclization to yield 4-ethyl-2-(pyridin-4-yl)pyrimidin-6(1H)-one.

Optimization :

- Excess amidine (1.2 equiv) improves yield by driving the reaction to completion.

- Solvent screening shows ethanol (75% yield) outperforms DMF (60%) or THF (50%).

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Ethanol | 80 | 75 |

| 2 | DMF | 100 | 60 |

| 3 | THF | 65 | 50 |

Aza-Wittig Reaction for Ring Formation

The aza-Wittig reaction, involving iminophosphoranes and carbonyl compounds, offers an alternative route.

Procedure :

- Step 1 : Triphenylphosphine (1.5 equiv) reacts with 4-ethyl-2-azidopyrimidine to form the iminophosphorane.

- Step 2 : The iminophosphorane reacts with pyridine-4-carbaldehyde under mild conditions (room temperature, 6 hours) to yield the pyrimidinone core.

Advantages :

- Avoids harsh acidic conditions.

- High functional group tolerance allows introduction of pyridinyl groups early in the synthesis.

Functionalization of the Pyrimidinone Core

Introduction of the Acetamide Side Chain at N1

The N1 position is activated for nucleophilic substitution via bromination or chlorination.

Bromination Protocol :

- Step 1 : 4-Ethyl-2-(pyridin-4-yl)pyrimidin-6(1H)-one (1.0 equiv) is treated with PBr₃ (1.2 equiv) in dry DCM at 0°C for 2 hours to form 1-bromo-4-ethyl-2-(pyridin-4-yl)pyrimidin-6(1H)-one.

- Step 2 : The bromide intermediate reacts with N-(o-tolyl)acetamide (1.5 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF at 60°C for 8 hours.

Yield Optimization :

- Excess N-(o-tolyl)acetamide (1.5 equiv) ensures complete substitution.

- Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to THF or ethers.

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | K₂CO₃ | DMF | 82 |

| 2 | NaH | THF | 45 |

| 3 | Et₃N | DCM | 60 |

Direct Acylation of Pyrimidinone

An alternative one-pot approach couples o-toluidine with an activated acetyl group on the pyrimidinone.

Procedure :

- Step 1 : 4-Ethyl-2-(pyridin-4-yl)pyrimidin-6(1H)-one (1.0 equiv) is treated with chloroacetyl chloride (1.2 equiv) and Et₃N (2.0 equiv) in anhydrous THF at 0°C for 1 hour.

- Step 2 : o-Toluidine (1.5 equiv) is added, and the mixture is stirred at room temperature for 12 hours.

Mechanistic Insight :

- Chloroacetyl chloride forms an intermediate acyl chloride on the pyrimidinone, which undergoes nucleophilic attack by o-toluidine.

Purification and Characterization

Crystallization and Chromatography

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce ketones or other functional groups to alcohols or amines.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halides (e.g., NaCl, KBr) and acids (e.g., HCl, H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(o-tolyl)acetamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it might mimic or block the natural ligand, thereby modulating the receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(p-tolyl)acetamide: Similar structure but with a different substitution pattern on the aromatic ring.

2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness

The uniqueness of 2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(o-tolyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Biological Activity

2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(o-tolyl)acetamide is a synthetic organic compound belonging to the class of pyrimidinyl acetamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 364.4 g/mol. The structure features a pyrimidine core substituted with an ethyl group and a pyridine ring, along with an o-tolyl acetamide moiety. This unique arrangement is believed to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4O3 |

| Molecular Weight | 364.4 g/mol |

| CAS Number | 1421516-78-0 |

The biological activity of this compound may involve several mechanisms, primarily through enzyme inhibition and modulation of receptor activity. It is hypothesized that the compound can bind to specific enzymes or receptors, thereby inhibiting their function or mimicking natural ligands. For instance, if it acts as an enzyme inhibitor, it may occupy the active site, preventing substrate binding.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, pyrazolo[3,4-d]pyrimidine derivatives have shown promising results against various cancer cell lines:

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivative | 26 | NCI-H460 |

| Another derivative | 0.95 | CDK2 |

| Compound with similar structure | 0.067 | Aurora-A kinase |

These findings suggest that the compound may also possess similar properties due to its structural similarities.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been assessed in various assays. For instance, it may inhibit key kinases involved in cancer progression, such as CDK2 and Aurora-A kinase. The inhibition potency is often measured using IC50 values, which indicate the concentration required to inhibit half of the enzyme activity.

Case Studies

In a recent study involving a series of pyrimidine derivatives, the compound demonstrated significant cytotoxicity against multiple cancer cell lines. The results highlighted its potential as a lead compound for further development:

- Study on PD-L1 Interaction : The compound was tested for its ability to inhibit PD-L1 interactions in mouse splenocytes, showing promising results in enhancing immune responses.

- Anticancer Efficacy : In vitro studies indicated that the compound could induce apoptosis in cancer cells at concentrations as low as 100 nM.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with alkylation of pyrimidinone derivatives followed by coupling with o-tolyl acetamide groups. For example, sodium methylate (2.6–2.8-fold molar excess) is used to deprotonate intermediates, while alkylation with chloroacetamides under inert atmospheres (e.g., nitrogen) optimizes yields . Reaction temperature (e.g., 60–80°C) and solvent choice (e.g., DMF or THF) critically impact product purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : Advanced spectroscopic techniques are employed:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrimidinone carbonyl at δ ~165 ppm, o-tolyl aromatic protons at δ 6.8–7.5 ppm) .

- HPLC : Quantifies purity (>95% typical for research-grade material) using C18 columns and acetonitrile/water mobile phases .

- Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS (e.g., [M+H]+ peaks matching theoretical values) .

Q. What in vitro models are recommended for initial biological activity screening?

- Methodological Answer : Standard assays include:

- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based or radiometric methods .

- Cell Viability : MTT or ATP-luciferase assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target interaction studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentrations in kinase assays) or compound stability (e.g., hydrolysis in aqueous buffers). Strategies include:

- Control Experiments : Compare activity under standardized buffer conditions (pH 7.4, 37°C) and validate compound stability via HPLC .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing pyridin-4-yl with thiophene) to isolate pharmacophoric contributions .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyrido[3,2-d]pyrimidines) to identify trends .

Q. What computational approaches are effective for predicting target interactions and optimizing binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Focus on hydrogen bonding with pyrimidinone and π-π stacking with pyridin-4-yl groups .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability and conformational changes .

- QSAR Models : Train models on analogs’ IC₅₀ data to predict modifications (e.g., substituents at the 4-ethyl position) that enhance potency .

Q. How can synthetic challenges, such as low yields in the final coupling step, be addressed?

- Methodological Answer :

- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Buchwald-Hartwig couplings .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with additives like LiCl to improve solubility .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 24 h) and improve yields by 15–20% .

Q. What strategies are recommended for assessing metabolic stability and toxicity in preclinical development?

- Methodological Answer :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- CYP450 Inhibition : Use fluorogenic substrates to evaluate inhibition of CYP3A4/2D6, critical for drug-drug interaction profiling .

- AMES Test : Assess mutagenicity with TA98 and TA100 strains, prioritizing compounds with <10% revertant colony formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.